molecular formula C15H22N2O2 B1664800 Alprenoxime CAS No. 118552-63-9

Alprenoxime

Cat. No.: B1664800
CAS No.: 118552-63-9
M. Wt: 262.35 g/mol
InChI Key: XFQFSSGNEFUEPA-VKAVYKQESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alprenoxime involves the oximation of alprenolol. Alprenolol is first synthesized through a series of reactions starting from 2-allylphenol. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key factors include temperature control, reaction time, and the use of appropriate solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

Alprenoxime undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Alprenoxime has several scientific research applications:

    Chemistry: Used as a model compound for studying beta-adrenergic antagonists.

    Biology: Investigated for its effects on beta-adrenergic receptors in various biological systems.

    Medicine: Primarily used in the treatment of glaucoma due to its ability to reduce intraocular pressure.

    Industry: Used in the development of new beta-blockers and related compounds.

Mechanism of Action

Alprenoxime exerts its effects by being metabolized to alprenolol, which then acts as a beta-adrenergic antagonist. It blocks beta-adrenergic receptors, leading to a decrease in intraocular pressure in the eye. This is achieved through the inhibition of aqueous humor production and increased outflow . The molecular targets include beta-adrenergic receptors in the eye, specifically in the iris-ciliary body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its site-specific activation in the eye, which minimizes systemic side effects. Unlike other beta-blockers, this compound is designed to be metabolized specifically within the eye, providing targeted treatment for glaucoma with reduced risk of cardiovascular side effects .

Properties

IUPAC Name

(NZ)-N-[1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-4-7-13-8-5-6-9-15(13)19-11-14(17-18)10-16-12(2)3/h4-6,8-9,12,16,18H,1,7,10-11H2,2-3H3/b17-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQFSSGNEFUEPA-VKAVYKQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(=NO)COC1=CC=CC=C1CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC/C(=N/O)/COC1=CC=CC=C1CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118552-63-9
Record name Alprenoxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118552639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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